REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH3:10].[O-:11][Mn](=O)(=O)=O.[K+].[OH2:17]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:11])=[O:17])=[CH:4][C:3]=1[O:9][CH3:10] |f:1.2,4.5|
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Name
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|
Quantity
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31.2 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)C)OC
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Name
|
|
Quantity
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95 g
|
Type
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reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
|
O
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Name
|
|
Quantity
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2 g
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Type
|
catalyst
|
Smiles
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[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
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The mixture was then filtered through celite
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Type
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CUSTOM
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Details
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the white solid was collected
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Type
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FILTRATION
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Details
|
after filtration and air
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Type
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CUSTOM
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Details
|
dry
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Name
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|
Type
|
product
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Smiles
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ClC1=C(C=C(C(=O)O)C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |